molecular formula C7H12F3N B8377376 1-(2,2,2-Trifluoroethyl)piperidine

1-(2,2,2-Trifluoroethyl)piperidine

Cat. No.: B8377376
M. Wt: 167.17 g/mol
InChI Key: YLVUELSYOLYDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)benzo[b]thiophene is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a methylamino group at the 2-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. Derivatives of benzo[b]thiophene are widely studied for their biological activities, including anticancer, antimicrobial, and neuroprotective effects . For instance, substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives demonstrate potent tubulin polymerization inhibition, with IC50 values in the nanomolar range against multiple cancer cell lines . The methylamino substituent at position 2 may enhance binding interactions with biological targets, as evidenced by molecular docking studies that highlight the importance of substituent orientation in tubulin binding .

Properties

Molecular Formula

C7H12F3N

Molecular Weight

167.17 g/mol

IUPAC Name

1-(2,2,2-trifluoroethyl)piperidine

InChI

InChI=1S/C7H12F3N/c8-7(9,10)6-11-4-2-1-3-5-11/h1-6H2

InChI Key

YLVUELSYOLYDBE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems for monitoring and controlling reaction parameters is also common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)piperidine is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may act on various enzymes and receptors, modulating their activity and leading to physiological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Effects

  • Methoxy vs. Methylamino: Methoxy groups at position 4 (e.g., 4g) establish nonpolar interactions with Val181 in tubulin, critical for activity .
  • Halogenated Derivatives : 4,7-Dihalobenzo[b]thiophenes, synthesized via silica gel-assisted methods, show enhanced reactivity for further functionalization but lack direct biological data in the evidence . Chlorine or bromine at position 3 improves analgesic and anti-inflammatory activity in thiophene-based compounds, suggesting halogenation as a strategy for diversifying applications .

Metabolic Stability

Microbial metabolism studies reveal that substituent position affects degradation pathways. 2-Methyl and 5-methylbenzo[b]thiophene derivatives are metabolized into sulfoxides and sulfones, while 3-methyl derivatives inhibit bacterial growth entirely . The methylamino group at position 2 may offer metabolic stability compared to methyl groups at other positions, though enzymatic studies specific to 2-(Methylamino)benzo[b]thiophene are needed.

Tabulated Comparison of Key Derivatives

Compound Substituent(s) Biological Activity (IC50, nM) Key Interactions/Targets Reference
2-(Methylamino)-benzo[b]thiophene 2-NHCH3 Not explicitly reported Potential H-bonding with tubulin
4g 3-CH3, 4-OCH3 16–23 (HeLa, L1210, etc.) Val181 interaction in tubulin
3a 3-NH2 ~1000–5000 Reduced binding affinity
3-Chloro-benzo[b]thiophene 3-Cl Improved anticancer/antiviral Electron-withdrawing effects
LSL33 2-Imidazole linkage Neuroprotective (AD/PD models) Glial cell modulation

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